molecular formula C21H22N4O2 B2398716 2-(naphthalen-1-yloxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide CAS No. 1396865-76-1

2-(naphthalen-1-yloxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide

Cat. No.: B2398716
CAS No.: 1396865-76-1
M. Wt: 362.433
InChI Key: OGGGUDPBQWGNGN-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yloxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the fields of oncology and inflammation. This molecule is designed by integrating two key pharmacophores: a naphthalen-1-yloxyacetamide scaffold and a piperidin-1-yl-pyrimidine group. The naphthalene moiety is a versatile structural component in drug design. Research on closely related naphthalen-1-yloxyacetamide conjugates has demonstrated potent anti-proliferative activity against breast cancer cell lines (such as MCF-7), functioning through mechanisms like aromatase inhibition, induction of cell cycle arrest, and promotion of apoptosis . Concurrently, the piperidine moiety is a common feature in many bioactive molecules. Notably, 2-(piperidin-4-yl)acetamide derivatives have been extensively studied and developed as potent inhibitors of soluble epoxide hydrolase (sEH), a key therapeutic target for inflammatory diseases . Inhibition of sEH stabilizes beneficial epoxyeicosatrienoic acids (EETs), leading to potent anti-inflammatory effects . Therefore, this compound presents a compelling profile for researchers investigating multi-target therapeutic agents or exploring the synergistic effects of combining these distinct biological pathways. It serves as a valuable tool compound for in vitro binding assays, enzymatic inhibition studies, and cellular efficacy models to further elucidate its precise mechanism of action and potential research applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-naphthalen-1-yloxy-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c26-21(14-27-18-10-6-8-16-7-2-3-9-17(16)18)24-19-13-20(23-15-22-19)25-11-4-1-5-12-25/h2-3,6-10,13,15H,1,4-5,11-12,14H2,(H,22,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGGUDPBQWGNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)COC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yloxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the naphthalen-1-yloxy intermediate: This involves the reaction of naphthol with an appropriate halogenating agent to form the naphthalen-1-yloxy compound.

    Synthesis of the pyrimidin-4-yl intermediate: This step involves the preparation of the pyrimidine ring, often through cyclization reactions involving appropriate precursors.

    Coupling of intermediates: The final step involves coupling the naphthalen-1-yloxy intermediate with the pyrimidin-4-yl intermediate in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which offer better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yloxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-(naphthalen-1-yloxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide typically involves several steps:

  • Formation of the naphthalen-1-yloxy intermediate : This is achieved by reacting naphthol with a halogenating agent.
  • Synthesis of the pyrimidin-4-yl intermediate : This step involves cyclization reactions to form the pyrimidine ring.
  • Coupling of intermediates : The final step couples the two intermediates using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Medicinal Chemistry

One of the primary applications of this compound is in drug development , particularly as a potential therapeutic agent. Research has indicated its role as a tankyrase inhibitor , which is significant in the context of cancer treatment due to the involvement of tankyrase in the Wnt signaling pathway. Abnormalities in this pathway are linked to various cancers, including colorectal cancer .

The compound has been explored for its biological activities , including:

  • Anti-inflammatory properties : Preliminary studies suggest that it may modulate inflammatory pathways, offering potential benefits in treating inflammatory diseases.
  • Anticancer effects : Its interaction with specific molecular targets involved in cell signaling pathways may inhibit tumor growth and proliferation.

Chemical Biology

In chemical biology, this compound serves as a ligand in biochemical assays. Its ability to bind to various enzymes and receptors allows researchers to study cellular mechanisms and signaling pathways more effectively.

Material Science

The compound's unique chemical properties make it suitable for use in developing new materials with tailored functionalities. Its structural characteristics can be exploited to create compounds with specific electronic or optical properties, which are valuable in various industrial applications.

Case Studies and Research Findings

Several studies have documented the efficacy and mechanism of action of this compound:

  • Tankyrase Inhibition : A study demonstrated that derivatives of this compound effectively inhibit tankyrase activity, leading to decreased levels of β-catenin, a key player in Wnt signaling pathways implicated in cancer progression .
  • Biological Assays : In vitro assays have shown that this compound exhibits promising activity against specific cancer cell lines, suggesting its potential as an anticancer agent.
  • Inflammatory Response Modulation : Research has indicated that the compound can downregulate pro-inflammatory cytokines, highlighting its potential therapeutic application in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yloxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(naphthalen-1-yloxy)-N-(4-(piperidin-1-yl)pyrimidin-2-yl)acetamide
  • 2-(naphthalen-1-yloxy)-N-(6-(morpholin-4-yl)pyrimidin-4-yl)acetamide

Uniqueness

2-(naphthalen-1-yloxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(Naphthalen-1-yloxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly as a tankyrase inhibitor. Tankyrases are enzymes involved in the regulation of Wnt signaling pathways, which play critical roles in cell proliferation and differentiation. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by the following structural features:

  • A naphthalene moiety providing hydrophobic interactions.
  • A piperidine ring that enhances solubility and bioavailability.
  • A pyrimidine derivative that contributes to its biological activity.

The primary mechanism of action for this compound involves the inhibition of tankyrase enzymes, specifically tankyrase 1 and 2. By inhibiting these enzymes, the compound disrupts the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. This disruption leads to decreased cell proliferation and increased apoptosis in cancerous cells.

Biological Activity Data

Activity Effect Reference
Tankyrase InhibitionIC50 values in low micromolar range
Antitumor ActivitySignificant reduction in tumor growth
Anti-inflammatory EffectsDecreased cytokine production
Selectivity for Cancer CellsHigh selectivity over normal cells

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antitumor Efficacy : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of colorectal cancer. The compound was administered at varying doses, showing dose-dependent efficacy with an IC50 value indicating effective tankyrase inhibition.
  • Mechanistic Insights : Research highlighted that the compound's ability to inhibit tankyrase led to reduced levels of β-catenin in the nucleus, thereby decreasing transcription of Wnt target genes involved in cell cycle progression and survival pathways.
  • In Vitro Studies : In vitro assays showed that the compound effectively inhibited cell proliferation in multiple cancer cell lines, including those resistant to conventional therapies. The selectivity index was favorable, indicating lower toxicity to normal cells compared to cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine and pyrimidine rings can significantly affect the biological activity:

  • Piperidine Substituents : Variations in substituents on the piperidine ring influence both solubility and binding affinity to tankyrases.
  • Pyrimidine Variants : Different pyrimidine derivatives were tested, revealing that substitutions at specific positions enhanced inhibitory potency against tankyrases.

Q & A

Q. What computational tools predict metabolic stability?

  • Methodological Answer :
  • Use ADMET prediction software (e.g., SwissADME) to estimate CYP450 interactions .
  • Perform density functional theory (DFT) calculations to identify reactive sites prone to oxidation .

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